molecular formula C14H9F3O3 B6293954 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2379321-48-7

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6293954
CAS No.: 2379321-48-7
M. Wt: 282.21 g/mol
InChI Key: KSGILMDSANZXJP-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 4-position of one phenyl ring and a carboxylic acid (-COOH) group at the 2-position of the adjacent ring. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a key structural motif in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-10-6-7-11(12(8-10)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGILMDSANZXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination-Fluorination of Methoxy Precursors

A patent by WO2016125185A2 details the synthesis of 4-trifluoromethoxyphenol via sequential chlorination and fluorination:

  • Chlorination : Anisole reacts with chlorine gas under UV light at 90–100°C in 4-chlorobenzotrifluoride, yielding trichloromethoxybenzene.

  • Fluorination : Trichloromethoxybenzene undergoes vapor-phase treatment with anhydrous HF at 80°C, replacing chlorines with fluorine (30–35 kg/cm² pressure).

Key Data :

StepConditionsYieldPurity
ChlorinationCl₂, 90–100°C, UV85%95%
FluorinationHF, 80°C, 4–6 hrs75%99%

This method avoids multi-step protection-deprotection, making it industrially viable.

Biphenyl Coupling Strategies

Suzuki-Miyaura Coupling

The biphenyl backbone is assembled using palladium-catalyzed coupling:

  • Boronic Acid Preparation : 4-Trifluoromethoxyphenylboronic acid is synthesized from 4-bromo-1-nitrobenzene via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc).

  • Coupling Reaction : React with 2-bromobenzoic acid methyl ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Optimization Insights :

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ achieves 92% conversion.

  • Temperature : 80°C minimizes deboronation side reactions.

Representative Yields :

Substrate PairYield
2-Bromobenzoate + 4-TFMP-BA88%

Carboxylic Acid Functionalization

Oxidation of Methyl Groups

Post-coupling, the methyl ester is hydrolyzed to the carboxylic acid:

  • Ester Hydrolysis : 2-Methylbiphenyl is treated with KOH in ethanol/water (reflux, 12 hrs), yielding 95% carboxylic acid.

  • Direct Oxidation : Alternatively, MnO₂ in acetic acid oxidizes 2-methyl groups selectively (78% yield).

Comparative Data :

MethodConditionsYield
Alkaline HydrolysisKOH, reflux95%
MnO₂ OxidationAcOH, 60°C78%

Integrated Synthetic Routes

Route 1: Sequential Coupling-Oxidation

  • Synthesize 4-trifluoromethoxyphenylboronic acid.

  • Suzuki coupling with 2-bromobenzoic acid methyl ester.

  • Hydrolyze ester to carboxylic acid.

Overall Yield : 67% (3 steps).

Scalability and Industrial Considerations

  • Cost Efficiency : Route 1 avoids high-pressure fluorination equipment, favoring small-scale synthesis.

  • Waste Management : HF usage in Route 2 demands specialized reactors and neutralization protocols .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is C14H9F3O3, with a molecular weight of 284.22 g/mol. It appears as a white crystalline solid and is soluble in organic solvents such as methanol. The compound features a biphenyl backbone with a trifluoromethoxy group and a carboxylic acid functional group, which contribute to its reactivity and potential applications in various fields .

Pharmaceutical Applications

Potential Therapeutic Uses

The presence of the carboxylic acid group suggests that this compound may interact with biological systems, making it a candidate for drug development. Preliminary studies indicate that the compound may have binding affinity to specific enzymes or receptors involved in inflammatory responses or tumor growth . This interaction could lead to further exploration of its therapeutic potential in treating diseases such as cancer or chronic inflammation.

Case Study: Interaction Studies

Recent research has focused on the interaction of this compound with various biological targets. For instance, studies have indicated that it may inhibit certain pathways related to tumor progression. These findings provide a basis for future investigations into its efficacy as an anti-cancer agent.

Reactivity and Synthesis

The compound's functional groups enable it to undergo various reactions typical for carboxylic acids. For example, it can form salts or esters upon reaction with bases or alcohols. The trifluoromethoxy group may also participate in nucleophilic substitution reactions, enhancing the electrophilicity of adjacent carbon atoms .

Synthetic Pathways

Several methods exist for synthesizing this compound. These synthetic pathways are crucial for producing the compound for research purposes and exploring its applications further.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. This can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Trifluoromethyl vs. Trifluoromethoxy Derivatives
  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 84392-17-6):

    • Substituents: 4'-CF₃, 2-COOH.
    • Molecular Formula: C₁₄H₉F₃O₂; Molecular Weight: 266.22 g/mol.
    • Properties: Used as a research intermediate (e.g., xenalipin derivative). Soluble in dichloromethane (DCM) and acetonitrile .
    • Safety: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid :

    • Substituents: 4-OCF₃, 2-COOH.
    • Molecular Formula (inferred): C₁₄H₉F₃O₃ (additional oxygen from -OCF₃).
    • Key Difference: The -OCF₃ group may improve metabolic stability compared to -CF₃ due to reduced susceptibility to oxidative degradation .
Fluoro and Chloro Derivatives
  • 4'-Fluoro-4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid (Compound 49, ):

    • Substituents: 4'-F, 4,5-di-OCH₃, 2-COOH.
    • Melting Point: 212–214 °C.
    • Synthesis: Prepared via Suzuki coupling and subsequent hydrolysis. Higher melting point due to polar methoxy groups .
  • [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy (CAS 1261909-66-3): Substituents: 4'-Cl, 5-F, 2'-OCH₃, 3-COOH. Molecular Formula: C₁₄H₁₀ClFO₃; Molecular Weight: 280.68 g/mol. Application: Potential intermediate for bioactive molecules .
Hydroxy and Hydroxymethyl Derivatives
  • 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 158144-54-8):
    • Substituents: 4'-CH₂OH, 2-COOH.
    • Properties: Polar hydroxymethyl group enhances water solubility, making it suitable for drug formulations .
Bioactive Biphenyl Carboxylic Acids
  • Telmisartan (CAS 144701-48-4): Substituents: Biphenyl-2-carboxylic acid core with a benzimidazolyl-methyl group. Molecular Formula: C₃₃H₃₀N₄O₂. Application: Nonpeptide angiotensin-II receptor antagonist for hypertension treatment. Demonstrates how biphenyl carboxylic acids are leveraged in drug design .

Physicochemical and Pharmacological Properties

Compound Substituents Molecular Formula Melting Point (°C) Key Properties Applications
This compound 4-OCF₃, 2-COOH C₁₄H₉F₃O₃* Not reported High lipophilicity, metabolic stability Pharmaceutical intermediate
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid 4'-CF₃, 2-COOH C₁₄H₉F₃O₂ Not reported Soluble in DCM Research chemical
4'-Fluoro-4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid 4'-F, 4,5-di-OCH₃, 2-COOH C₁₅H₁₃FO₄ 212–214 High polarity due to methoxy groups Synthetic intermediate
Telmisartan Benzimidazolyl-methyl C₃₃H₃₀N₄O₂ 261–263 (literature) Low aqueous solubility, AT1 receptor binding Antihypertensive drug
4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid 4'-CH₂OH, 2-COOH C₁₄H₁₂O₃ Not reported Enhanced water solubility Drug formulation candidate

*Inferred formula based on substituent chemistry.

Pharmacological Relevance

  • Telmisartan : Highlights the importance of biphenyl carboxylic acid scaffolds in drug discovery. Its benzimidazole substituent enables potent AT1 receptor antagonism .
  • Trifluoromethoxy Derivatives : The -OCF₃ group in the target compound may enhance blood-brain barrier penetration compared to -CF₃ or -F substituents, making it valuable for CNS-targeted therapies .

Biological Activity

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is an organic compound characterized by its unique trifluoromethoxy group attached to a biphenyl structure with a carboxylic acid functional group. This compound has garnered attention in the fields of chemistry and biology due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C14H9F3O2
  • Molecular Weight : 266.22 g/mol
  • CAS Number : 2379321-48-7
  • Physical State : Solid, typically appearing as a light yellow to brown powder or crystalline form.
  • Purity : Generally >98% as determined by HPLC.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The presence of the trifluoromethoxy group enhances the compound's electronic properties, potentially increasing its binding affinity to various receptors or enzymes involved in biological processes. This can lead to modulation of pathways associated with inflammation and cancer cell proliferation.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. Preliminary studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines expressing Bcl-2, a protein associated with cell survival in cancers such as breast and leukemia . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups can significantly influence the compound's potency against cancer cells.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. The carboxylic acid group allows for interactions typical of many pharmacologically active compounds, suggesting that it may modulate inflammatory responses through specific enzyme inhibition or receptor binding .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Demonstrated selective growth inhibition in Bcl-2-expressing human cancer cell lines (IC50 values in low micromolar range) using structurally similar compounds.
Study 2 Investigated the interaction with inflammatory pathways; suggested potential for modulating cytokine release.
Study 3 Explored SAR for related compounds; indicated that trifluoromethyl substitutions could enhance binding affinity to biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , where a trifluoromethoxy-substituted aryl halide is coupled with a boronic acid derivative of biphenyl carboxylic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized bases (e.g., Na₂CO₃) in polar solvents (e.g., DMF/H₂O) are critical for high yields . Alternative methods include decarboxylative coupling using rhodium catalysts, as demonstrated for structurally similar biphenyl carboxylic acids under controlled temperatures (80–120°C) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituent positions and confirms regioselectivity.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight.
  • X-ray crystallography resolves stereochemical ambiguities, particularly for regioisomers .
  • HPLC with UV detection assesses purity (>95% recommended for biological studies) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
  • Cell viability assays (MTT or ATP-based) to screen for cytotoxicity.
  • Calcium flux assays to study intracellular signaling effects, as seen in related trifluoromethyl-biphenyl compounds .

Q. How should researchers handle this compound to ensure safety and stability?

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319 hazards) .
  • Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis of the trifluoromethoxy group.
  • Monitor decomposition via periodic HPLC analysis .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted precursors.
  • Recrystallization from ethanol/water mixtures improves purity.
  • Acid-base extraction leverages the carboxylic acid group for selective isolation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of Suzuki-Miyaura coupling for this compound?

  • Catalyst screening : Pd(OAc)₂ with SPhos ligands improves electron-deficient aryl halide coupling.
  • Solvent optimization : A 3:1 DMF/H₂O ratio enhances solubility of boronic acid intermediates.
  • Temperature control : 90°C minimizes side reactions while ensuring complete conversion (Table 1, entry 3 ).

Q. What factors influence regioselectivity during the synthesis of substituted biphenyl carboxylic acids?

  • Steric effects : Bulky substituents (e.g., trifluoromethoxy) favor coupling at less hindered positions.
  • Electronic effects : Electron-withdrawing groups direct coupling to meta/para positions.
  • Catalyst choice : Rhodium catalysts favor decarboxylative coupling at specific sites, as seen in regioisomer formation for fluorobenzoic acids .

Q. How can computational modeling complement experimental studies of this compound’s bioactivity?

  • Molecular docking predicts binding affinities to targets like kinases or GPCRs.
  • Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time.
  • DFT calculations elucidate electronic properties of the trifluoromethoxy group, correlating with reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assay protocols : Control variables like cell line passage number and serum concentration.
  • Metabolite profiling : Use LC-MS to identify degradation products that may confound results.
  • Dose-response validation : Repeat experiments across multiple concentrations to confirm EC₅₀/IC₅₀ consistency .

Q. How can mechanistic studies elucidate the role of the trifluoromethoxy group in biological interactions?

  • Isotopic labeling (¹⁸O/¹⁹F) tracks metabolic stability in vivo.
  • Structure-activity relationship (SAR) studies : Synthesize analogs with CF₃, OCH₃, or Cl substituents to compare bioactivity.
  • Cryo-EM/X-ray crystallography visualizes direct interactions between the compound and its target protein .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

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